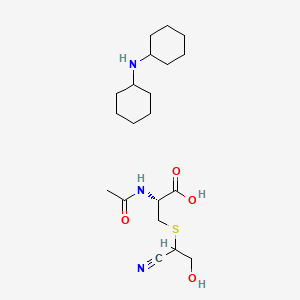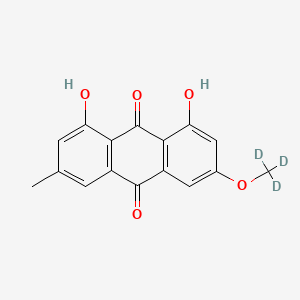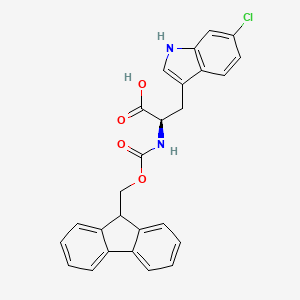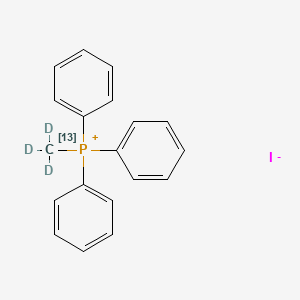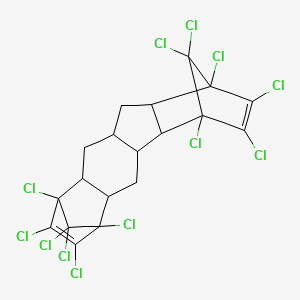
Fireshield C2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Fireshield C2 is a chemical compound with the molecular formula C19H12Cl12 and a molecular weight of 665.73 . It is primarily used in fire protection coatings, particularly for structural steel, to provide fire resistance. The compound is known for its intumescent properties, which means it can expand when exposed to heat, forming an insulating layer that protects the underlying material from fire .
科学的研究の応用
Fireshield C2 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studies of intumescent coatings and fire retardant materials. Researchers investigate its thermal stability, decomposition mechanisms, and effectiveness in fire protection.
Biology: this compound is used in proteomics research to study protein interactions and functions.
Medicine: While not intended for diagnostic or therapeutic use, this compound is used in research to develop new fire-resistant materials for medical devices and equipment.
Industry: The compound is widely used in the construction industry to enhance the fire resistance of structural steel and other building materials.
作用機序
Target of Action
Fireshield C2, also known as Fireshield Steel 1002 , is primarily designed to protect structural steel members from fire . Its primary targets are the surfaces of these steel structures, which can include open and closed sections .
Mode of Action
This compound is a waterborne, thin film intumescent coating . Intumescent coatings work by swelling upon exposure to high temperatures, such as those encountered in a fire . This swelling action forms an insulating, carbonaceous char layer that protects the underlying steel structure from the heat of the fire .
Biochemical Pathways
While this compound is not a biochemical compound and does not interact with biological pathways, its mode of action can be likened to a physical-chemical reaction. Upon exposure to heat, the coating undergoes a series of chemical reactions that result in the formation of a foam-like char. This char layer is poor in heat conduction, thus it insulates the steel structure from the high temperatures of a fire .
Pharmacokinetics
It only reacts (i.e., intumesces) when exposed to high temperatures .
Result of Action
The primary result of this compound’s action is the protection of steel structures from fire damage. By forming an insulating char layer, it prevents the steel from reaching temperatures at which it would lose its structural integrity . This can help prevent building collapse in the event of a fire, providing crucial extra time for occupants to evacuate and for firefighters to control the blaze .
Action Environment
The efficacy and stability of this compound are influenced by environmental factors. Furthermore, the coating’s performance can be affected by the specific conditions of a fire, including the temperature and duration of the fire, as well as the rate at which the temperature rises .
Safety and Hazards
Fireshield C2 is used in industrial products and should only be applied by registered applicators . During construction, it’s recommended to apply Fireshield WeatherSeal to protect the coating and mitigate the risk of moisture ingress . It’s also important to avoid letting water pool on the coated surface .
将来の方向性
Fireshield continues to conduct fire test programs to provide technical justification for using various attachments and reducing the expansion zone when using their intumescent coatings . This suggests ongoing research and development efforts to improve and expand the applications of their products, including Fireshield C2.
準備方法
The preparation of Fireshield C2 involves a series of synthetic routes and reaction conditions. The compound is typically synthesized through a multi-step process that includes the chlorination of specific organic precursors. The reaction conditions often involve controlled temperatures and the use of catalysts to ensure the desired product is obtained. Industrial production methods for this compound include large-scale chemical synthesis in specialized reactors, followed by purification and quality control processes to ensure the compound meets the required specifications .
化学反応の分析
Fireshield C2 undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The compound can also undergo reduction reactions, typically involving the use of reducing agents such as hydrogen or metal hydrides.
Substitution: this compound can participate in substitution reactions, where one or more of its chlorine atoms are replaced by other functional groups. Common reagents for these reactions include nucleophiles like hydroxide ions or amines.
Addition: The compound can undergo addition reactions, particularly with unsaturated compounds, leading to the formation of new chemical bonds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated aromatic compounds, while substitution reactions can produce a variety of derivatives with different functional groups .
類似化合物との比較
Fireshield C2 can be compared with other intumescent compounds used in fire protection coatings, such as:
Fireshield Steel 1002: A waterborne intumescent coating designed for interior structural steel, providing up to 120 minutes of fire protection.
Fireshield 920KS: An epoxy intumescent coating suitable for both interior and exterior applications, offering 30 to 120 minutes of fire resistance.
This compound is unique due to its specific chemical structure and high chlorine content, which contribute to its effectiveness as a fire retardant. Its ability to form a stable and insulating layer under high temperatures sets it apart from other similar compounds .
特性
IUPAC Name |
1,6,7,8,9,15,16,17,18,18,19,19-dodecachlorohexacyclo[13.2.1.16,9.02,14.03,12.05,10]nonadeca-7,16-diene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl12/c20-10-11(21)15(25)7-3-5-4(1-6(7)14(10,24)18(15,28)29)2-8-9(5)17(27)13(23)12(22)16(8,26)19(17,30)31/h4-9H,1-3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKLGBMCDCWFDQZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3C(C2CC4C1C5(C(=C(C4(C5(Cl)Cl)Cl)Cl)Cl)Cl)C6(C(=C(C3(C6(Cl)Cl)Cl)Cl)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10675900 |
Source


|
| Record name | 1,2,3,4,6,7,8,9,12,12,13,13-Dodecachloro-4,4a,4b,5,5a,6,9,9a,10,10a,11,11a-dodecahydro-1H-1,4:6,9-dimethanobenzo[b]fluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10675900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
665.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58910-85-3 |
Source


|
| Record name | 1,2,3,4,6,7,8,9,12,12,13,13-Dodecachloro-4,4a,4b,5,5a,6,9,9a,10,10a,11,11a-dodecahydro-1H-1,4:6,9-dimethanobenzo[b]fluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10675900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
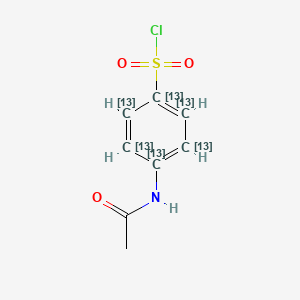
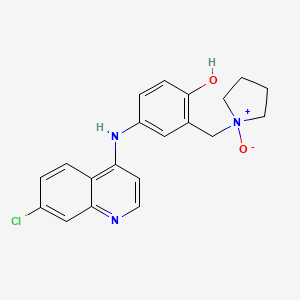
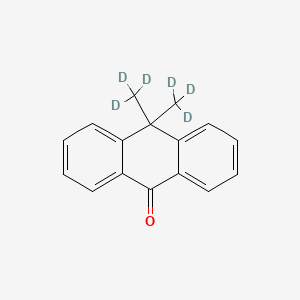

![5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde](/img/structure/B564971.png)
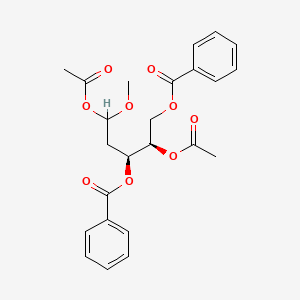
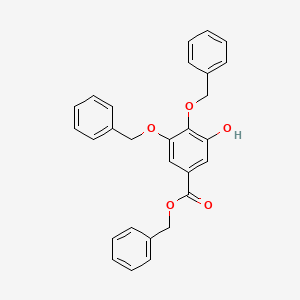
![(2R,3S,11bS)-3-Isobutyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol](/img/structure/B564981.png)
